Silodosin-d4 β-D-Glucuronide Sodium Salt is a deuterated derivative of Silodosin, which is primarily used as an α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. This compound is notable for its glucuronidation, a common metabolic process that enhances the solubility and excretion of drugs. The sodium salt form facilitates its use in various biochemical applications.
Silodosin-d4 β-D-Glucuronide Sodium Salt can be synthesized from Silodosin, which is derived from natural sources or synthesized chemically. The deuterated version (d4) indicates the presence of deuterium, a stable isotope of hydrogen, which is used in various analytical techniques to trace metabolic pathways and enhance pharmacokinetic studies. The compound is commercially available through various suppliers, including Pharmaffiliates and SynZeal Research.
This compound falls under the category of pharmaceutical intermediates and metabolites. It is classified as a glucuronide conjugate, which plays a significant role in drug metabolism and pharmacokinetics.
The synthesis of Silodosin-d4 β-D-Glucuronide Sodium Salt involves several steps:
Technical details regarding specific reagents, temperatures, and reaction times can vary based on the synthetic route employed but are essential for optimizing yield and purity.
Silodosin-d4 β-D-Glucuronide Sodium Salt has a complex molecular structure characterized by:
The structure includes functional groups typical of glucuronides, such as hydroxyl groups and ether linkages, along with the deuterated components that influence its metabolic behavior.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Silodosin-d4 β-D-Glucuronide Sodium Salt can undergo various chemical reactions typical for glucuronides:
Technical details such as reaction conditions (pH, temperature) are critical for these processes.
The mechanism of action for Silodosin-d4 β-D-Glucuronide Sodium Salt primarily involves its role as a prodrug:
Data from pharmacological studies can provide insights into the efficacy and safety profiles of this compound.
Relevant data from stability studies can inform storage conditions and shelf life.
Silodosin-d4 β-D-Glucuronide Sodium Salt has several applications in scientific research:
Silodosin-d4 β-D-Glucuronide Sodium Salt is a deuterium-labeled isotopologue of the major phase II metabolite of silodosin, a therapeutic agent for benign prostatic hyperplasia (BPH). Its molecular formula is C31D4H35F3N3NaO10, with a molecular weight of 697.665 g/mol [1] [6]. The compound incorporates four deuterium atoms at the ethyl linker of the phenoxyethylamine side chain, specifically on the carbon atoms adjacent to oxygen and nitrogen (positions denoted as -OCH2-CH2-N-), resulting in the chemical name: sodium (2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate [3] .
The sodium salt form enhances solubility in aqueous matrices, crucial for analytical workflows. The glucuronide moiety is β-configured at the anomeric carbon (C1) of the glucuronic acid, attached via an O-glycosidic bond to the aliphatic hydroxy group of the parent silodosin molecule [6]. Spectroscopic characterization includes nuclear magnetic resonance (NMR) confirming deuterium incorporation sites and high-performance liquid chromatography (HPLC) validating chemical purity (>90%) and isotopic enrichment (>95%) [4] .
Table 1: Structural and Analytical Specifications
Property | Specification |
---|---|
Molecular Formula | C31D4H35F3N3NaO10 |
Molecular Weight | 697.665 g/mol |
CAS Number (Unlabeled) | 879292-24-7 |
Isotopic Enrichment | >95% |
Deuterium Positions | Ethyl linker (-O-CD2-CD2-N-) |
Purity (HPLC) | >90% |
Storage Conditions | -20°C, inert atmosphere |
This compound serves as an isotopically labeled analog of silodosin-β-D-glucuronide (KMD-3213G), the primary pharmacologically active metabolite of silodosin. In vivo, silodosin undergoes direct glucuronidation via uridine diphosphate-glucuronosyltransferase 2B7 (UGT2B7), forming the O-β-D-glucuronide conjugate [2]. The deuterated variant is not naturally occurring but is synthetically produced to function as an internal standard in mass spectrometry-based assays. The deuterium atoms introduce a mass shift of +4 Da relative to the unlabeled metabolite, enabling distinct detection in chromatographic separations without altering chemical behavior or retention times [3] [7].
The pharmacological activity of the glucuronide metabolite is significant; it retains affinity for α1A-adrenoceptors, contributing to silodosin’s overall therapeutic effect in BPH management. Studies confirm that silodosin glucuronide achieves plasma exposure (AUC) 3–4 times higher than the parent drug, underscoring its metabolic relevance [2] . The deuterated form’s structural congruence ensures identical chromatographic behavior and receptor binding to the native metabolite, making it indispensable for quantifying biological concentrations and studying metabolite kinetics [4] [7].
Silodosin-d4 β-D-Glucuronide Sodium Salt is fundamental in advanced pharmacokinetic studies due to its utility as a mass spectrometry internal standard. It corrects for analyte loss during sample preparation and instrumental variability, enabling absolute quantification of silodosin and its glucuronide in biological matrices like plasma, urine, and feces [3] [7]. This precision is critical given silodosin’s pharmacokinetic profile: after oral administration of silodosin, the glucuronide metabolite accounts for >70% of circulating drug-related material, with a half-life (~24 hours) exceeding that of the parent drug (~13 hours) [2] [6].
Table 2: Pharmacokinetic Parameters of Silodosin and Its Glucuronide
Parameter | Silodosin | Silodosin Glucuronide |
---|---|---|
Plasma AUC Ratio | 1 | 3–4 |
Half-life (hours) | 13.3 ± 8.07 | ~24 |
Protein Binding | ~97% | >90% |
Primary Elimination | Feces (54.9%) | Urine (33.5%) |
Deuterated glucuronides also facilitate metabolic stability assays. They identify enzyme-specific metabolism (e.g., CYP3A4-mediated oxidation vs. UGT2B7 glucuronidation) and drug-drug interactions [2]. In ex vivo studies, co-incubation of silodosin-d4 glucuronide with hepatocytes or microsomal fractions allows tracking of deconjugation kinetics via β-glucuronidases, elucidating enterohepatic recirculation pathways [7]. Furthermore, its use in radiolabeled tracer studies (e.g., accelerator mass spectrometry) enables precise assessment of metabolite distribution and excretion profiles without cross-signal interference [3] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0